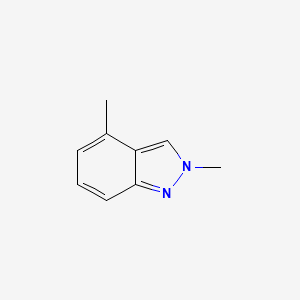

2,4-Dimethyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-9-8(7)6-11(2)10-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJZQDSSSFNYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NN(C=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312749 | |

| Record name | 2,4-Dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17582-90-0 | |

| Record name | 2,4-Dimethyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17582-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethyl 2h Indazole and Analogous Derivatives

Strategic Approaches to the 2H-Indazole Core Construction

The synthesis of 2H-indazoles, as opposed to their more thermodynamically stable 1H-isomers, presents a significant regioselectivity challenge. The development of synthetic strategies that favor the formation of the 2H-indazole core is therefore of considerable interest. These strategies can be broadly categorized into regioselective functionalization of a pre-formed indazole ring and cyclization reactions that are designed to yield the 2H-tautomer preferentially.

Regioselective N2-Alkylation Strategies

Direct alkylation of the indazole ring often leads to a mixture of N1 and N2-alkylated products, with the ratio being dependent on the substrate, electrophile, and reaction conditions. Achieving high regioselectivity for N2-alkylation is a key challenge. Various strategies have been developed to steer the alkylation towards the N2 position.

One effective approach involves the use of specific catalysts and alkylating agents. For instance, trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the highly selective N2-alkylation of indazoles with diazo compounds, affording N2-alkylated products in good to excellent yields with high regioselectivity. organic-chemistry.org Similarly, the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either TfOH or copper(II) triflate, provides a general and selective route to 2-alkyl-2H-indazoles. acs.org This method is applicable to a wide range of primary, secondary, and tertiary alkyl groups. acs.org

The nature of the substituents on the indazole ring also plays a critical role in directing the regioselectivity of N-alkylation. Studies have shown that steric and electronic effects of substituents at various positions (C3, C4, C5, C6, and C7) significantly influence the N1/N2 regioisomeric distribution. acs.org For example, the presence of a nitro or carboxylate group at the C7 position has been reported to confer excellent N2 regioselectivity. acs.org

| Method | Catalyst/Promoter | Alkylating Agent | Key Features | Reference |

| N2-Alkylation | Trifluoromethanesulfonic acid (TfOH) | Diazo compounds | High regioselectivity (N2/N1 up to 100/0), metal-free. organic-chemistry.org | organic-chemistry.org |

| N2-Alkylation | TfOH or Copper(II) triflate | Alkyl 2,2,2-trichloroacetimidates | Selective for primary, secondary, and tertiary alkyl groups. acs.org | acs.org |

| N-Alkylation | Sodium hydride (NaH) in THF | Alkyl halides | Can favor N1-selectivity, but C7-substituents (e.g., NO2, CO2Me) can direct to N2. acs.org | acs.org |

Cyclization Reactions in 2H-Indazole Synthesis

Constructing the 2H-indazole ring through cyclization reactions offers a powerful alternative to post-modification strategies. These methods often provide better control over regioselectivity by designing the precursors to favor the desired bond-forming events.

The Cadogan reaction, a deoxygenative cyclization of o-nitroarenes, is a classical and effective method for the synthesis of various nitrogen-containing heterocycles, including 2H-indazoles. The reaction typically involves the treatment of an o-nitrobenzylidene amine with a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or tri-n-butylphosphine. sci-hub.seresearchgate.net Modern adaptations of this reaction have focused on improving the reaction conditions, such as using microwave irradiation to reduce reaction times from hours to minutes and achieve high yields. capes.gov.br

A significant advancement is the development of one-pot condensation-Cadogan reductive cyclization protocols. In this approach, an ortho-nitrobenzaldehyde is condensed with an amine to form the corresponding imine in situ, which then undergoes reductive cyclization promoted by a phosphine (B1218219) reagent. organic-chemistry.org This method is operationally simple and avoids the isolation of the potentially unstable imine intermediate. organic-chemistry.org Flow chemistry has also been applied to the Cadogan reaction, offering advantages in terms of safety, scalability, and reaction kinetics by operating in a contained environment with suppressed boiling of reagents. capes.gov.br

| Reaction | Starting Materials | Reagent/Catalyst | Key Features | Reference |

| Cadogan Reductive Cyclization | o-Nitrobenzylidene amines | Triethyl phosphite or Tri-n-butylphosphine | Classical method, modern adaptations include microwave and flow chemistry. researchgate.netcapes.gov.brcapes.gov.br | researchgate.netcapes.gov.brcapes.gov.br |

| One-Pot Condensation-Cadogan Cyclization | o-Nitrobenzaldehydes, Amines | Tri-n-butylphosphine | Operationally simple, avoids isolation of imine intermediate. organic-chemistry.org | organic-chemistry.org |

| Reductive Cyclization | o-Nitrobenzylamines | Low-valent titanium reagent | Efficient synthesis of 2H-indazoles. | rsc.org |

The [3+2] dipolar cycloaddition reaction provides a powerful and regioselective route to the 2H-indazole core. A notable example is the reaction between arynes and sydnones. Sydnones, which are stable, cyclic 1,3-dipoles, react with arynes generated in situ to form a bicyclic adduct. This adduct spontaneously undergoes decarboxylation to yield the planar 2H-indazole. researchgate.netorganic-chemistry.org This method is characterized by its mild reaction conditions, high yields, and excellent selectivity for the 2H-isomer, making it particularly attractive for medicinal chemistry applications. researchgate.netorganic-chemistry.org The reaction tolerates a variety of functional groups on both the sydnone (B8496669) and the aryne precursor. acs.org

Electrocyclization reactions represent another elegant strategy for the construction of the 2H-indazole ring system. One such approach involves the 1,7-electrocyclization of a non-stabilized azomethine ylide, which can be generated from the reaction of an o-nitrobenzaldehyde with an amino acid derivative. sci-hub.se This process leads to the formation of an intermediate which then rearranges to the indazole-N-oxide, a precursor to the 2H-indazole. sci-hub.se

Another electrocyclization pathway involves the thermal treatment of precursors to generate a conjugated nitrene intermediate. A facile and convenient synthesis of functionalized 2H-indazoles has been developed via a solid-state melt reaction, where a conjugated nitrene intermediate, formed under thermal conditions, undergoes electrocyclization. nih.gov

[3+2] Dipolar Cycloaddition Approaches

Transition Metal-Catalyzed Syntheses of 2H-Indazoles

Transition metal catalysis has emerged as a versatile and powerful tool for the synthesis of 2H-indazoles, often enabling novel bond formations and providing access to a wide range of derivatives under mild conditions.

Palladium-catalyzed reactions have been extensively developed. One approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgacs.org This method allows for the construction of the 2-aryl-2H-indazole core through the formation of the N(1)-C(7a) bond. acs.org Another palladium-catalyzed domino reaction utilizes the coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by an intramolecular hydroamination to afford 3-amino-2H-indazoles. acs.org

Copper-catalyzed syntheses are also prominent. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), provides an efficient route to 2H-indazoles. acs.orgnih.gov The copper catalyst is crucial for both the C-N and N-N bond-forming steps. acs.org This methodology has a broad substrate scope and high functional group tolerance. nih.gov

Rhodium-catalyzed C-H activation and annulation strategies have also been successfully employed. For example, the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of substituted N-aryl-2H-indazoles. acs.orgnih.gov In this reaction, the azo group acts as a directing group for the ortho C-H activation and as an internal nucleophile. acs.org Another Rh(III)-catalyzed approach involves the [4+1] annulation of azoxy compounds with diazoesters. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| Palladium | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Forms N(1)-C(7a) bond. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |

| Palladium | Domino Reaction | Hydrazines, 2-Halobenzonitriles | Synthesis of 3-amino-2H-indazoles. acs.org | acs.org |

| Copper | One-Pot Three-Component | 2-Bromobenzaldehydes, Amines, Sodium azide | Forms C-N and N-N bonds. acs.orgnih.gov | acs.orgnih.gov |

| Rhodium | C-H Activation/Annulation | Azobenzenes, Aldehydes | One-step synthesis of N-aryl-2H-indazoles. acs.orgnih.gov | acs.orgnih.gov |

| Rhodium | [4+1] Annulation | Azoxy compounds, Diazoesters | Regio- and chemoselective. nih.gov | nih.gov |

Metal-Free and Organocatalytic Routes to 2H-Indazoles

In recent years, the development of metal-free and organocatalytic methods for the synthesis of 2H-indazoles has gained considerable traction, driven by the need for more sustainable and environmentally benign chemical processes. These approaches avoid the use of potentially toxic and costly metal catalysts.

One notable metal-free method involves the use of photochemistry or thermochemistry. organic-chemistry.orgacs.orgacs.org For instance, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids under visible-light irradiation at room temperature to produce 3-functionalized 2H-indazoles without the need for an external photocatalyst. organic-chemistry.orgacs.orgacs.org This reaction proceeds through an electron donor-acceptor (EDA) complex. acs.orgacs.org Alternatively, in the presence of arylsulfinic acid, 2-(ethynyl)aryltriazenes can undergo intramolecular oxidation and cyclization at 50°C in air to yield 2H-indazole-3-carbaldehydes. organic-chemistry.orgacs.orgacs.org These methods are advantageous due to their mild conditions and good functional group tolerance. organic-chemistry.orgacs.org

Organocatalysis also presents a powerful strategy for 2H-indazole synthesis. An organophotoredox-catalyzed direct C-H amination of 2H-indazoles with various amines has been developed. organic-chemistry.org This method utilizes an organic photosensitizer, such as Acr⁺-MesClO₄, under blue LED irradiation to achieve C-N bond formation at room temperature in ambient air. organic-chemistry.org The reaction is notable for its broad substrate scope, accommodating aliphatic primary and secondary amines, azoles, and sulfoximines, and proceeds under metal- and oxidant-free conditions. organic-chemistry.org

Another innovative metal-free approach is the one-pot synthesis of 5-hydroxy-2H-indazoles through azo coupling chemistry. oup.com This protocol avoids the use of strong acids or bases by employing isolated diazonium salts, making it compatible with subsequent C–N bond formation steps. oup.com Additionally, electrochemical methods have emerged as a green alternative. For example, the phosphorothiolation of 2H-indazoles has been achieved via an electrochemical cross-dehydrogenative coupling reaction under metal- and electrolyte-free conditions, proceeding through a radical pathway. bohrium.com

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without isolating intermediates.

A general and efficient one-pot synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization. organic-chemistry.orgnih.govacs.org This reaction is typically promoted by a phosphine reducing agent, such as tri-n-butylphosphine, under mild conditions. organic-chemistry.orgnih.govacs.org This approach circumvents the need for high temperatures and excess reagents often associated with traditional methods. acs.org An alternative one-pot strategy utilizes an organophosphorus-silane system for the reductive cyclization of functionalized 2-nitrobenzaldehydes and primary amines, providing a wide range of substituted 2H-indazoles in good to excellent yields. nih.gov

Multicomponent reactions are particularly powerful for rapidly building molecular complexity. A notable example is the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgorganic-chemistry.org In this reaction, the copper catalyst is crucial for the formation of both the C-N and N-N bonds. acs.orgorganic-chemistry.org Heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C), have also been successfully employed in this transformation, offering the advantage of catalyst recovery and reuse. cdnsciencepub.com Another three-component approach co-catalyzed by copper(I) bromide and zinc(II) triflate enables the synthesis of 3-(arylethynyl)-2H-indazoles from 2-nitroarylaldehydes, primary amines, and alkynes. rsc.org

The following table summarizes selected one-pot and multicomponent reactions for the synthesis of 2H-indazoles.

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features |

| One-pot Condensation-Cyclization | o-Nitrobenzaldehydes, Amines | Tri-n-butylphosphine | Mild conditions, avoids isolation of imine intermediate. organic-chemistry.orgnih.govacs.org |

| One-pot Reductive Cyclization | 2-Nitrobenzaldehydes, Primary Amines | Phospholene oxide, Silanes | Recycles phospholene oxide, good to excellent yields. nih.gov |

| Three-component Reaction | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Copper catalyst (e.g., CuI, Cu/C) | High tolerance for various functional groups, heterogeneous catalyst option. acs.orgorganic-chemistry.orgcdnsciencepub.com |

| Three-component Reaction | 2-Nitroarylaldehydes, Primary Amines, Alkynes | CuBr/Zn(OTf)₂ | Synthesis of 3-(arylethynyl)-2H-indazoles. rsc.org |

Synthesis of Methyl-Substituted 2H-Indazoles: Focus on 2,4-Dimethyl-2H-indazole

The synthesis of specifically substituted indazoles, such as this compound, requires precise control over the introduction of substituents.

Direct Methylation Strategies and Regioselectivity

Direct alkylation of the indazole ring often leads to a mixture of N-1 and N-2 substituted products, making regioselectivity a significant challenge. researchgate.net The outcome of the reaction is highly dependent on the reaction conditions, including the choice of alkylating agent, base, and solvent. beilstein-journals.org Generally, N-1 alkylated products are thermodynamically more stable, while N-2 products are favored under kinetic control. researchgate.net

Several strategies have been developed to achieve regioselective N-methylation. The use of specific methylating agents can influence the N-1/N-2 ratio. For instance, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of products, whereas using methyl 2,2,2-trichloroacetimidate in the presence of a Brønsted acid like trifluoromethanesulfonic acid can lead to regioselective N-2 methylation. researchgate.netorganic-chemistry.org Another approach involves using trimethyl orthoformate in the presence of sulfuric acid, which has been shown to regioselectively methylate the N-2 position of 3-methyl-6-nitro-1H-indazole. connectjournals.com The mechanism is proposed to involve the formation of a 1-(dialkoxymethyl)-1H-indazole intermediate followed by an intramolecular rearrangement. connectjournals.com

The nature of the substituent on the indazole ring also plays a crucial role in directing the regioselectivity of alkylation. beilstein-journals.org

Introduction of Methyl Groups via Functionalization of Precursors

An alternative to direct methylation is the construction of the dimethylated indazole ring from appropriately substituted precursors. This approach often provides better control over the final substitution pattern.

One common strategy involves the cyclization of substituted hydrazones or related intermediates. For example, 2H-indazoles can be synthesized from the condensation of ortho-nitrobenzaldehydes with amines, followed by reductive cyclization. organic-chemistry.orgnih.gov To synthesize this compound, one could start with 4-methyl-2-nitrobenzaldehyde (B1297905) and react it with methylamine, followed by reductive cyclization.

Another powerful method is the [3+2] dipolar cycloaddition of sydnones with arynes, which offers a mild and efficient route to 2H-indazoles. nih.gov By choosing the appropriate substituted sydnone and aryne precursors, specific substitution patterns can be achieved. For the synthesis of this compound, a potential route could involve the reaction of an N-methyl sydnone with a 4-methyl-substituted aryne precursor.

The following table outlines precursor-based approaches for synthesizing substituted 2H-indazoles.

| Precursor Type | Reaction | Potential for this compound Synthesis |

| o-Nitrobenzaldehydes | Condensation with an amine followed by reductive cyclization | Start with 4-methyl-2-nitrobenzaldehyde and methylamine. organic-chemistry.orgnih.gov |

| Sydnones and Arynes | [3+2] Dipolar Cycloaddition | Reaction of an N-methyl sydnone with a 4-methyl-substituted aryne precursor. nih.gov |

| Azobenzenes | Rhodium(III)-catalyzed C-H bond addition to aldehydes | Coupling of an appropriately substituted azobenzene (B91143) and aldehyde. acs.orgnih.gov |

Stereo- and Regiochemical Control in Dimethyl-2H-indazole Formation

Achieving precise stereo- and regiochemical control is paramount in the synthesis of complex molecules. For the formation of this compound, the primary challenge is regiochemical control—ensuring the methyl groups are located at the desired positions.

As discussed, direct methylation of a 4-methyl-1H-indazole scaffold presents a significant regiochemical hurdle due to the competing N-1 and N-2 alkylation pathways. researchgate.net The choice of reaction conditions is critical. For example, kinetically controlled conditions are more likely to favor the formation of the this compound isomer. researchgate.net

Synthesizing the molecule from acyclic precursors often provides superior regiochemical control. The rhodium(III)-catalyzed C-H bond functionalization of azobenzenes offers a regioselective route to N-aryl-2H-indazoles. acs.orgnih.gov The regioselectivity of this reaction can be controlled by both electronic and steric factors of the substituents on the azobenzene. acs.orgnih.gov By carefully designing the azobenzene and aldehyde starting materials, it is possible to direct the formation of a specific regioisomer. For instance, the reaction of an m-methyl-substituted azobenzene with an aldehyde exclusively afforded the 2H-indazole functionalized at the less hindered C-H site. acs.org This principle could be applied to the synthesis of 2,4-disubstituted 2H-indazoles.

Mechanistic Investigations into 2,4 Dimethyl 2h Indazole Formation and Transformations

Elucidation of Reaction Mechanisms

The formation and functionalization of 2,4-dimethyl-2H-indazole, a notable member of the 2H-indazole class of nitrogen-containing heterocyclic compounds, proceed through a variety of mechanistic pathways. These pathways are often dictated by the specific reaction conditions and the nature of the starting materials. Understanding these mechanisms is crucial for the rational design of synthetic routes to this and other structurally related compounds.

Radical Pathways in 2H-Indazole Synthesis and Functionalization

Radical mechanisms have been identified in several synthetic and functionalization reactions of the 2H-indazole core. These reactions often involve the generation of highly reactive radical species that can engage in subsequent bond-forming events.

For instance, the direct C-3 functionalization of 2H-indazoles, such as alkoxycarbonylation and formylation, can proceed through radical pathways. researchgate.net Mechanistic studies suggest that these reactions involve the in-situ generation of acyl radicals from precursors like aldehydes or their equivalents, which then add to the C-3 position of the 2H-indazole ring. researchgate.net Similarly, C-3 amination and C-7 nitration of 2H-indazoles have been shown to proceed via radical intermediates. researchgate.netrsc.org The C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) is also proposed to occur through a radical pathway, where a fluorine radical is generated from NFSI. organic-chemistry.org Electrochemical methods have also been employed to achieve C-3 phosphorylation of 2H-indazoles, with evidence pointing towards a mechanism involving cation radical species generated from the oxidation of the 2H-indazole. researchgate.net

A study on the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes suggests a radical chain mechanism, supported by DFT calculations, where iodine facilitates a hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov

| Reaction Type | Key Reagents/Conditions | Proposed Radical Intermediate | Reference |

|---|---|---|---|

| C-3 Alkoxycarbonylation | Alkylcarbazates, metal-free | Acyl radical | researchgate.net |

| C-3 Formylation | Carboxylic acid/DMSO, aerobic | Formyl radical | researchgate.net |

| C-7 Nitration | Iron(III) nitrate | Nitrogen-centered radical | rsc.org |

| C-3 Fluorination | N-Fluorobenzenesulfonimide (NFSI), water | Fluorine radical | organic-chemistry.org |

| C-3 Phosphorylation | Electrochemical oxidation, trialkyl phosphites | 2H-Indazole cation radical | researchgate.net |

| Synthesis from o-alkylazobenzenes | Iodine | Benzylic radical | nih.gov |

Polar Mechanisms and Intermediacy of Zwitterionic Species

Polar mechanisms, often involving charged intermediates, are also prevalent in the synthesis of the 2H-indazole scaffold. These pathways are common in reactions catalyzed by transition metals or promoted by acidic or basic conditions.

The synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes catalyzed by gold and photoredox catalysts is suggested to primarily follow a polar mechanism facilitated by AuCl3. d-nb.info This involves the coordination of the gold catalyst to the alkyne, followed by intramolecular attack of the azo nitrogen. A visible light-mediated heterodifunctionalization of alkynylazobenzenes to form 2H-indazoles is also proposed to proceed through a polar mechanism, as evidenced by the lack of inhibition by radical scavengers. acs.org

In some cases, zwitterionic species have been proposed as key intermediates. For example, the reaction of 2H-indazoles with iminoiodane is thought to proceed through the formation of a zwitterionic adduct. researchgate.net The Cadogan cyclization, a classic method for 2H-indazole synthesis, has traditionally been thought to proceed via a nitrene intermediate. However, recent studies have provided evidence for non-nitrene pathways, suggesting the involvement of oxygenated intermediates. escholarship.orgaub.edu.lb

Pericyclic Reactions and Concerted Processes

Pericyclic reactions, which involve a cyclic transition state, offer another elegant route to the 2H-indazole core. These reactions are often characterized by their high stereospecificity and atom economy.

A notable example is the [3+2] dipolar cycloaddition of arynes with sydnones. nih.govacs.orgnih.gov This reaction proceeds under mild conditions to afford 2H-indazoles in good to excellent yields. The proposed mechanism involves an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude a molecule of carbon dioxide, leading to the aromatic 2H-indazole product. nih.govacs.orgnih.gov Arynes, being highly electrophilic, readily participate in such cycloadditions with various 1,3-dipoles to construct benzannulated heterocyclic systems. researchgate.net

Characterization and Role of Transient Intermediates (e.g., 2H-Indazole N-oxides)

Transient intermediates play a pivotal role in dictating the course of many reactions leading to 2H-indazoles. Among these, 2H-indazole N-oxides have emerged as significant and isolable intermediates in certain synthetic pathways.

The isolation and characterization of 2H-indazole N-oxides from an interrupted Cadogan/Davis-Beirut reaction have provided direct evidence for their role as competent intermediates in these transformations. escholarship.orgaub.edu.lbescholarship.org These N-oxides can be formed under mild conditions and subsequently deoxygenated to furnish the corresponding 2H-indazoles. researchgate.netnih.gov For instance, treatment of a synthesized 2H-indazole N-oxide with zinc/HCl or under basic conditions can yield the respective Cadogan or Davis-Beirut products, suggesting that the N-oxide is a common intermediate. nih.gov This discovery has significant implications, suggesting that the widely accepted nitrene pathway in the Cadogan reaction may not be the sole operative mechanism. escholarship.orgnih.gov

The formation of these N-oxides is believed to occur through the intramolecular cyclization of a nitroso imine intermediate. nih.gov The stability and reactivity of these N-oxides can be influenced by the reaction conditions, and their isolation has enabled a formal Cadogan cyclization to be performed at room temperature. escholarship.orgaub.edu.lb

Analysis of Thermodynamic versus Kinetic Control in Regioselective Syntheses

The regioselectivity in the synthesis of substituted indazoles, particularly the formation of N1- versus N2-isomers, is often governed by a delicate balance between thermodynamic and kinetic control. seela.netthieme-connect.de Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. thieme-connect.debeilstein-journals.orgbeilstein-journals.org

In the alkylation of indazoles, the reaction conditions can significantly influence the product distribution. For instance, in the glycosylation of 4-nitroindazole, the N2-isomer is formed under kinetic control (shorter reaction time), while the N1-isomer is the major product under thermodynamic control (longer reaction time). seela.net This suggests that the initially formed N2-product can isomerize to the more stable N1-product over time.

The choice of base and solvent can also play a crucial role. In the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, high N1-selectivity was observed using NaH in THF, which is rationalized by the chelation of the sodium cation between the N2-nitrogen and the C3-ester group, directing the alkylation to the N1-position. beilstein-journals.orgbeilstein-journals.org Conversely, Mitsunobu conditions with the same starting material lead to the N2-substituted product with high regioselectivity. beilstein-journals.org These reactions are often considered irreversible, precluding a simple thermodynamic versus kinetic argument for the observed regioselectivity in these specific cases. beilstein-journals.org

| Indazole Substrate | Reaction Conditions | Major Product | Control Type | Reference |

|---|---|---|---|---|

| 4-Nitroindazole | Silyl Hilbert-Johnson, 5 h | N2-glycoside | Kinetic | seela.net |

| 4-Nitroindazole | Silyl Hilbert-Johnson, 48 h | N1-glycoside | Thermodynamic | seela.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, alkyl halide, THF | N1-alkylated | Chelation-controlled | beilstein-journals.orgbeilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Mitsunobu (DEAD, PPh3, alcohol) | N2-alkylated | Mechanism-dependent | beilstein-journals.org |

Computational Verification of Proposed Mechanisms for this compound

While specific computational studies focusing exclusively on this compound are not extensively detailed in the provided search results, computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in verifying proposed mechanisms for the formation and functionalization of the broader 2H-indazole family.

DFT calculations have been employed to study the regioselectivity of indazole alkylation. beilstein-journals.orgbeilstein-journals.org These studies have provided insights into the transition state energies and the role of non-covalent interactions in directing the reaction towards either the N1 or N2 product. For methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations support a chelation mechanism for N1-alkylation in the presence of cesium and suggest that other non-covalent interactions drive the formation of the N2-product under Mitsunobu conditions. beilstein-journals.org Natural Bond Orbital (NBO) analysis has further corroborated these findings by examining the partial charges and Fukui indices of the nitrogen atoms. beilstein-journals.org

In the context of the Cadogan reaction, computational studies have explored alternative, non-nitrene pathways. For the related Sundberg indole (B1671886) synthesis, a five-center 6π electrocyclization was found to be a viable alternative to a nitrene mechanism. escholarship.org Furthermore, the formation of 2H-indazole N-oxides has been studied computationally and found to be a kinetically feasible and exergonic process, competitive with the direct phosphorus-mediated synthesis of 2H-indazoles. nih.gov DFT calculations have also been used to rationalize the mechanism of iodine-mediated 2H-indazole synthesis from ortho-alkylazobenzenes, supporting a radical chain mechanism. nih.gov

Although a dedicated computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol exists, its focus is on the structural and electronic properties of a 1H-indazole derivative and does not directly address the mechanistic aspects of this compound formation. asianresassoc.org

Reactivity and Functionalization of 2,4 Dimethyl 2h Indazole Scaffolds

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient method for elaborating complex organic molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.gov In the context of 2H-indazole derivatives, C-H functionalization provides a direct route to introduce various substituents at specific positions of the indazole core and its appended aromatic rings. rsc.org

C3-Functionalization via Direct C-H Activation

The C3 position of the 2H-indazole ring is a primary site for functionalization through direct C-H activation. rsc.orgresearchgate.net This approach has been successfully employed to introduce a variety of functional groups, including acyl, carbamoyl (B1232498), and cyanomethyl groups.

Transition-metal-free methods have been developed for the C3-functionalization of 2H-indazoles. For instance, a chemo-divergent reaction using carboxylic acid and dimethyl sulfoxide (B87167) (DMSO) under aerobic conditions can lead to the formation of either formylated indazoles or carboxylic acid esters of indazole derivatives. researchgate.net Mechanistic studies suggest that these reactions likely proceed through a radical pathway. researchgate.net

Visible light-promoted reactions have also proven effective for C3-functionalization. A transition-metal-free approach using visible light has been developed for the C3-carbamoylation of 2H-indazoles with oxamic acids as the carbamoyl source. nih.govfrontiersin.org This method operates under mild conditions and demonstrates good functional group tolerance, even allowing for the late-stage modification of complex molecules like drugs and peptides. nih.govfrontiersin.org The proposed mechanism involves the formation of a radical intermediate that attacks the C3-position of the indazole. frontiersin.org

Similarly, visible-light-promoted C3-cyanomethylation of 2H-indazoles has been achieved using bromoacetonitrile (B46782) as the cyanomethyl radical source and an iridium-based photocatalyst. nih.gov This reaction proceeds efficiently at room temperature and accommodates a range of electron-donating and electron-withdrawing groups on the N-2-phenyl ring. nih.gov

Furthermore, direct C3-acylation of 2H-indazoles has been accomplished through visible-light-driven decarboxylative coupling with α-keto acids, notably without the need for a photocatalyst or an external oxidant. acs.org This method is effective for a variety of functionalized 2H-indazoles and α-keto acids. acs.org

Table 1: Examples of C3-Functionalization of 2H-Indazoles

| Functional Group | Reagents and Conditions | Reference |

| Formyl/Ester | Carboxylic acid, DMSO, aerobic conditions | researchgate.net |

| Carbamoyl | Oxamic acids, 4CzIPN, Cs₂CO₃, visible light | nih.govfrontiersin.org |

| Cyanomethyl | Bromoacetonitrile, Ir(ppy)₃, K₂HPO₄, visible light | nih.gov |

| Acyl | α-Keto acids, visible light | acs.org |

ortho-C2'-H Functionalization of N-Substituted Aromatic Rings

When the 2H-indazole is substituted at the N2 position with an aromatic ring, the ortho C-H bonds of this N-aryl group become susceptible to functionalization. researchgate.netrsc.org This is often achieved through transition metal-catalyzed reactions where the indazole moiety acts as a directing group. researchgate.netnih.gov

Rhodium(III)-catalyzed reactions have been extensively used for the ortho-C-H functionalization of 2-aryl-2H-indazoles. For example, the reaction of 2-aryl-2H-indazoles with sulfoxonium ylides in the presence of a Cp*Rh(III) catalyst leads to ortho-acylmethylation. researchgate.net Similarly, a rhodium-catalyzed reaction with diazotized Meldrum's acid, using an alcohol as the alkyl source, results in ortho-alkylation. researchgate.net

These reactions demonstrate high regioselectivity and tolerate a wide range of functional groups. researchgate.net The azo group in azobenzene (B91143) precursors can also direct rhodium(III)-catalyzed ortho C-H activation, leading to the synthesis of N-aryl-2H-indazoles through a formal [4+1] annulation with aldehydes. nih.govacs.orgacs.org

Table 2: Rhodium-Catalyzed ortho-C2'-H Functionalization of 2-Aryl-2H-indazoles

| Functionalization | Reagents | Catalyst | Reference |

| Acylmethylation | Sulfoxonium ylides | Cp*Rh(III) | researchgate.net |

| Alkylation | Diazotized Meldrum's acid, alcohol | Rhodium | researchgate.net |

| Annulation | Aldehydes | Rhodium(III) | nih.govacs.orgacs.org |

Remote C-H Functionalization at the Benzene (B151609) Ring

While less common, strategies for the remote C-H functionalization of the benzene ring of the indazole core are also being explored. researchgate.netrsc.org These methods aim to introduce substituents at positions other than C3, providing access to a wider range of structurally diverse indazole derivatives. The development of these strategies is an active area of research. rsc.org

Derivatization at Nitrogen Atoms (N1, N2)

For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF results in a mixture of N1- and N2-methylated products. beilstein-journals.org However, high N1-selectivity has been observed when using sodium hydride in THF with pentyl bromide and electron-deficient indazoles. beilstein-journals.org

The thermodynamic stability of the indazole tautomers also plays a role, with the 1H-indazole being the more stable and predominant form. beilstein-journals.orgbeilstein-journals.orgnih.gov

Electrophilic and Nucleophilic Substitution Reactions

The indazole nucleus can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the substituents present on the ring. The electron-rich nature of the heterocyclic ring generally favors electrophilic substitution. For instance, the bromination of 2-phenyl-2H-indazole occurs exclusively at the 3-position. rsc.org

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly when the indazole ring is appropriately activated with electron-withdrawing groups. For example, the synthesis of 1-aryl-1H-indazoles can be achieved through the SNAr ring closure of o-haloaryl N-sulfonylhydrazones. nih.govresearchgate.net

Oxidation and Reduction Chemistry of the Indazole Nucleus

The indazole ring system can undergo both oxidation and reduction reactions. The oxidation of 2,6-dimethyl-2H-indazole-4,7-dione can lead to the formation of the corresponding quinones.

Reduction of nitro-substituted indazoles is a common transformation. The 6-nitro group of an indazole ring can be reduced to a 6-amino group, which can then be further derivatized. google.com For example, the reduction of a nitro group can be a key step in the synthesis of complex indazole derivatives like Pazopanib. nih.gov

The N-oxide derivatives of 2H-indazoles are also known and can be deoxygenated under reductive conditions. escholarship.org The reduction of these N-oxides can occur rapidly at room temperature. escholarship.org

Ring-Opening and Rearrangement Reactions

The 2,4-dimethyl-2H-indazole core, while relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel molecular architectures.

Fused 2H-indazoles have been shown to undergo ring-opening when treated with nucleophiles or electrophiles, resulting in the formation of indazolones. nih.gov Furthermore, electrochemical oxidative ring-opening of 2H-indazoles with alcohols can be achieved under galvanostatic electrolysis conditions in an undivided cell, without the need for transition metal catalysts. researchgate.netresearchgate.net This method provides access to ortho-alkoxycarbonylated azobenzenes. researchgate.netresearchgate.net A plausible radical-mediated mechanism has been proposed for this transformation based on cyclic voltammetry and control experiments. researchgate.netresearchgate.net

An imino-λ3-iodane-triggered oxidative ring-opening of 2H-indazoles has also been developed, affording ortho-N-acylsulfonamidated azobenzenes under metal-free conditions. researchgate.netacs.org This reaction is believed to proceed through the formation of a zwitterionic adduct. researchgate.netacs.org

Rearrangement reactions of indazole derivatives have also been documented. For instance, the thermal or acid-mediated rearrangement of spiro-3H-indazoles can lead to the formation of fused 2H-indazoles. orgsyn.org Additionally, a novel rearrangement of N-heterocyclic carbenes of indazoles has been observed, where dimerization is followed by ring-cleavage of one of the indazole rings and subsequent ring-closure to form an indazole–indole (B1671886) spiro compound. beilstein-journals.org Heating these spiro compounds can result in the formation of quinazolines through a ring-cleavage/ring-closure sequence. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |

| Ring-Opening | Nucleophiles/Electrophiles | Indazolones | nih.gov |

| Electrochemical Oxidative Ring-Opening | Alcohols, Galvanostatic Electrolysis | ortho-Alkoxycarbonylated Azobenzenes | researchgate.netresearchgate.net |

| Imino-λ3-iodane-Triggered Oxidative Ring-Opening | Imino-λ3-iodane, Metal-free | ortho-N-Acylsulfonamidated Azobenzenes | researchgate.netacs.org |

| Rearrangement | Heat or Acid (TFA, silica) | Fused 2H-indazoles | orgsyn.org |

| Dimerization/Rearrangement | Base (potassium 2-methylbutan-2-olate) | Indazole–indole spiro compounds | beilstein-journals.org |

Visible Light-Mediated Functionalization Protocols

In recent years, visible light photocatalysis has emerged as a powerful and sustainable tool for the functionalization of heterocyclic compounds, including 2H-indazoles. These methods often proceed under mild conditions and exhibit high selectivity, offering an attractive alternative to traditional synthetic approaches.

A notable example is the visible light-promoted, transition metal-free direct C3-carbamoylation of 2-aryl-2H-indazoles. frontiersin.orgfrontiersin.org This protocol utilizes an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and a base like cesium carbonate (Cs2CO3) under an oxygen atmosphere. frontiersin.orgfrontiersin.orgrsc.org The reaction proceeds via a radical pathway, initiated by the photo-excited catalyst. frontiersin.orgrsc.org This method has been successfully applied to the late-stage modification of drugs, natural products, and even peptides, highlighting its synthetic utility. frontiersin.orgfrontiersin.org

Similarly, a photocatalytic transition-metal-free direct 3-alkylation of 2-aryl-2H-indazoles has been developed using visible light irradiation. rsc.orgrsc.org This reaction employs 4CzIPN as the photocatalyst and alkyl N-hydroxyphthalimide esters as alkylating reagents in a green solvent like dimethyl carbonate. rsc.orgrsc.org The protocol demonstrates broad applicability for introducing primary, secondary, and tertiary alkyl groups at the C3 position. rsc.org

Furthermore, a visible light-mediated heterodifunctionalization of alkynylazobenzenes has been reported for the synthesis of 2H-indazoles. acs.org This catalyst-free method is promoted by blue light irradiation and allows for the formation of two new C–heteroatom bonds in a single step with excellent regioselectivity and atom economy. acs.org A variety of nucleophiles, including alcohols, carboxylic acids, thiols, amides, and water, can be employed in this transformation. acs.org

| Functionalization | Photocatalyst | Reagents | Key Features | Reference(s) |

| C3-Carbamoylation | 4CzIPN | Oxamic acids, Cs2CO3, O2 | Transition metal-free, mild conditions, applicable to late-stage modification | frontiersin.orgfrontiersin.orgrsc.org |

| C3-Alkylation | 4CzIPN | Alkyl N-hydroxyphthalimide esters, DABCO | Transition metal-free, green solvent (dimethyl carbonate) | rsc.orgrsc.org |

| Heterodifunctionalization (for synthesis) | None | Alkynylazobenzenes, various nucleophiles | Catalyst-free, blue light irradiation, high atom economy | acs.org |

Advanced Spectroscopic Characterization of 2,4 Dimethyl 2h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, offering unparalleled insight into the molecular framework. For 2,4-Dimethyl-2H-indazole, various NMR techniques are employed to map out its intricate structure.

Proton NMR (¹H NMR) Analysis of Methyl Group Environments and Aromatic Protons

Proton NMR (¹H NMR) is instrumental in identifying the chemical environments of protons within a molecule. In the case of this compound, the ¹H NMR spectrum would reveal distinct signals for the two methyl groups and the aromatic protons. The chemical shifts of the methyl protons attached to the indazole ring system provide information about their electronic environment. For instance, the N-methyl protons and the C4-methyl protons would exhibit different chemical shifts due to their distinct locations and the resulting magnetic shielding effects. Studies on related dimethyl-2H-indazole derivatives have shown that methyl proton signals can vary by 0.1-0.2 ppm depending on their position. jmchemsci.com Aromatic protons on the benzene (B151609) ring portion of the indazole would appear as a set of multiplets, with their coupling patterns and chemical shifts being indicative of their substitution pattern and electronic density.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete elucidation of its carbon skeleton. The chemical shifts of the methyl carbons and the aromatic carbons provide crucial information. For example, the carbon of the N-methyl group will have a different chemical shift compared to the C4-methyl group. The aromatic carbons will resonate in the typical downfield region for sp²-hybridized carbons, and their specific shifts can be used to confirm the substitution pattern. In related indazole systems, ¹³C NMR has been effectively used to differentiate between isomers, as the chemical shifts of key carbons, such as the C3 carbon, can vary significantly between 1H and 2H tautomers. jmchemsci.com For instance, in some indazole derivatives, the C3 carbon in the 1H tautomer appears at 132-133 ppm, while in the 2H tautomer, it is observed at 123-124 ppm. jmchemsci.comjmchemsci.com

Table 1: Representative ¹³C NMR Data for Indazole Derivatives This table presents data for related indazole structures to illustrate typical chemical shift ranges.

| Carbon Atom | Chemical Shift (ppm) in 1H-Indazole Derivative | Chemical Shift (ppm) in 2H-Indazole Derivative |

|---|---|---|

| C3 | 132-133 | 123-124 |

| Methyl (N-substituted) | Varies | Varies |

| Aromatic Carbons | ~110-140 | ~110-140 |

Data sourced from comparative studies of indazole isomers. jmchemsci.comjmchemsci.com

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to their respective methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the methyl groups and the indazole core. For example, correlations from the N-methyl protons to C3 and C7a of the indazole ring would confirm its position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining spatial proximity between protons. In the context of this compound, NOESY can show through-space interactions between the methyl protons and nearby aromatic protons, further confirming the regiochemistry and providing insights into the preferred conformation of the molecule. Such techniques have been successfully used to assign the configurations of new chiral centers in complex indazole derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=C and C=N stretching vibrations: The stretching vibrations of the aromatic ring and the indazole core would be observed in the 1400-1650 cm⁻¹ region.

C-N stretching vibrations: These would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

CH₃ bending vibrations: The bending modes of the methyl groups would also be present in the fingerprint region.

Computational models can be used to predict and help assign the experimental IR and Raman spectra. For related indazole derivatives, IR spectroscopy has been used to identify key functional groups and confirm structural features. acgpubs.orgnih.govgoogle.com

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound with high accuracy. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise molecular mass, confirming its elemental formula (C₉H₁₀N₂). The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of a methyl group or other characteristic fragments can help to confirm the structure. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. For a related compound, this compound-7-carbaldehyde, the predicted monoisotopic mass is 174.07932 Da. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophoric system present in the molecule. The indazole ring system is a chromophore, and the position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent. Studies on related 2-aryl-2H-indazoles have shown that these compounds can be fluorescent, and their spectrophotometric properties have been characterized. nih.govacs.org The UV-Vis spectrum of a related synthetic cannabinoid, MDMB-4en-PINACA, which contains an indazole core, shows absorption maxima at 209 nm and 301 nm. d-nb.info

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering an exact picture of the molecule's conformation and intermolecular interactions in the solid state. For complex heterocyclic systems like this compound and its derivatives, SC-XRD is invaluable for confirming the molecular structure, identifying tautomeric forms, and understanding supramolecular assembly through forces such as hydrogen bonding and π–π stacking.

For instance, the crystal structures of 2,3-Dimethyl-6-nitro-2H-indazole iucr.org and N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine nih.gov have been determined. In the case of 2,3-Dimethyl-6-nitro-2H-indazole, the indazole ring system is nearly planar. iucr.org In the crystal structure of N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine, a derivative of the antitumor agent pazopanib, the dihedral angle between the indazole and pyrimidine (B1678525) fragments is 62.63 (5)°. nih.gov The crystal packing is stabilized by π–π interactions between the indazole ring systems. nih.gov

The crystallographic data for these representative derivatives are summarized below, showcasing the typical parameters obtained from an SC-XRD experiment.

| Parameter | 2,3-Dimethyl-6-nitro-2H-indazole iucr.org | N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine nih.gov |

|---|---|---|

| Chemical Formula | C₉H₉N₃O₂ | C₁₃H₁₂ClN₅ |

| Formula Weight (g/mol) | 191.19 | 273.73 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 6.5800 (13) | 21.432 (4) |

| b (Å) | 7.2050 (14) | 9.836 (2) |

| c (Å) | 10.752 (2) | 12.542 (3) |

| α (°) | 75.07 (3) | 90 |

| β (°) | 74.67 (3) | 90.25 (3) |

| γ (°) | 66.73 (3) | 90 |

| Volume (ų) | 444.81 (19) | 2644.1 (9) |

| Z | 2 | 8 |

| Temperature (K) | 294 | 113 |

Correlating Experimental Spectroscopic Data with Quantum Chemical Predictions

The synergy between experimental spectroscopic techniques and quantum chemical calculations provides a powerful framework for the detailed structural and electronic characterization of molecules. researchgate.net For this compound and its derivatives, this correlative approach allows for the confident assignment of complex spectra (NMR, FT-IR, UV-Vis) and offers deeper insights into molecular properties that are not directly accessible through experimentation alone.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of organic molecules. dergipark.org.tr By optimizing the molecular geometry at a given level of theory, such as B3LYP with a 6-311G or similar basis set, researchers can calculate various molecular parameters. rsc.orgd-nb.info These calculations can predict NMR chemical shifts, the vibrational frequencies and intensities of infrared (IR) and Raman spectra, and the electronic transitions observed in UV-Vis spectroscopy. rsc.orgd-nb.infodoi.org

The true power of this approach lies in the comparison of the calculated data with the experimental results. For example, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate NMR shielding tensors, which are then converted into chemical shifts. rsc.org Comparing these predicted shifts to the experimental ¹H and ¹³C NMR spectra helps to unambiguously assign signals, especially for complex structures with many similar chemical environments. researchgate.netarabjchem.org A strong correlation between the predicted and measured chemical shifts validates the proposed molecular structure. tandfonline.com

Similarly, calculated vibrational frequencies, though often systematically overestimated, can be scaled using an empirical factor to achieve excellent agreement with experimental FT-IR and Raman spectra. d-nb.info This correlation allows for the precise assignment of vibrational modes to specific functional groups and skeletal vibrations, providing a comprehensive understanding of the molecule's vibrational characteristics. d-nb.infotandfonline.com

The table below illustrates the principle of correlating experimental and theoretical data, using representative data types that would be generated in such a study.

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (e.g., B3LYP/6-311G**) | Correlation/Assignment |

|---|---|---|---|---|

| ¹³C NMR | C3 Chemical Shift (ppm) | 122.5 | 123.1 | High correlation (R² > 0.95) confirms structural assignments. tandfonline.com |

| C4-CH₃ Chemical Shift (ppm) | 14.1 | 14.5 | ||

| FT-IR | C=N Stretch (cm⁻¹) | 1630 | 1645 (scaled) | Scaled theoretical frequencies match experimental bands, allowing for precise mode assignment. d-nb.info |

| Aromatic C-H Bend (cm⁻¹) | 754 | 760 (scaled) | ||

| UV-Vis | λₘₐₓ (nm) | 301 | 305 | TD-DFT calculations predict electronic transitions (e.g., π → π*) consistent with experimental absorption maxima. d-nb.info |

This integrated approach is crucial for validating experimental findings, elucidating complex structure-property relationships, and providing a robust characterization of the this compound system. researchgate.netdoi.org

Computational Chemistry and Theoretical Studies on 2,4 Dimethyl 2h Indazole

Quantum Chemical Calculation Methodologies

The theoretical examination of 2,4-dimethyl-2H-indazole relies on a suite of sophisticated quantum chemical calculation methods. These techniques allow for the accurate modeling of the molecule's behavior and properties in a virtual environment.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational study of indazole derivatives. This method is employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. For instance, DFT calculations have been effectively used to explore the structures of various substituted indazoles. The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

Selection and Validation of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing nitrogen and aromatic rings, such as this compound, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used, as they provide a good balance between computational cost and accuracy. The exchange-correlation functional approximates the complex electron-electron interactions. The B3LYP hybrid functional is a widely utilized functional for organic molecules, often yielding results that are in good agreement with experimental data. Validation of the chosen level of theory is often achieved by comparing calculated properties, such as vibrational frequencies or NMR chemical shifts, with available experimental data for related structures.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of the energies of electronic excited states and the simulation of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. By predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, TD-DFT can help in the interpretation of experimental spectra and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, within the indazole ring system.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational analyses provide a detailed picture of the electron distribution and the regions of the molecule that are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Correlation

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For indazole derivatives, the distribution of the HOMO and LUMO across the molecule can pinpoint the sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 5.3 |

Note: The values in this table are illustrative for an indazole derivative and are based on general findings in computational studies. Specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different regions of electrostatic potential. Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around lone pairs of nitrogen atoms) and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons (e.g., around hydrogen atoms) and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the indazole ring, highlighting them as key sites for interaction with electrophiles.

| Region on MEP Surface | Color Code | Implied Reactivity | Likely Location on this compound |

| Negative Electrostatic Potential | Red | Site for electrophilic attack | Around the nitrogen atoms of the pyrazole (B372694) ring |

| Positive Electrostatic Potential | Blue | Site for nucleophilic attack | Around the hydrogen atoms of the methyl groups and the aromatic ring |

| Neutral Electrostatic Potential | Green | Low reactivity | Carbon-rich regions of the aromatic ring |

Note: This table provides a generalized interpretation of an MEP surface for an indazole derivative based on established principles. The precise locations and potentials for this compound would be determined by a specific calculation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that align with the familiar Lewis structure concepts of chemical bonding. uni-muenchen.dewisc.edu This approach provides a quantitative description of bonding in terms of localized one-center (lone pairs) and two-center (bonds) units. A key feature of NBO analysis is its ability to quantify electron delocalization and charge transfer through second-order perturbation theory. It examines all possible donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, calculating the stabilization energy E(2) associated with each interaction. A higher E(2) value indicates a more significant interaction and greater electron delocalization.

For aromatic heterocyclic systems like this compound, NBO analysis is instrumental in understanding the distribution of electron density and the intramolecular interactions that contribute to the molecule's stability and reactivity. The primary donor orbitals are typically the lone pairs on heteroatoms (like nitrogen) and the π-bonds of the aromatic rings. Acceptor orbitals are usually the corresponding antibonding orbitals (σ* and π*).

In the context of this compound, key donor-acceptor interactions would include:

Delocalization of the nitrogen lone pair electrons (n) into the antibonding π* orbitals of the fused benzene (B151609) and pyrazole rings.

Hyperconjugative interactions involving the π electrons of the aromatic system donating into the antibonding σ* orbitals of adjacent C-C or C-H bonds.

Interactions involving the methyl group C-H bonds as donors and ring antibonding orbitals as acceptors.

Table 1: Conceptual NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Significance |

|---|---|---|---|

| Nitrogen (N1) Lone Pair (n) | π* (C-C/C-N in rings) | n → π* | Contributes to aromatic stability and electron delocalization within the pyrazole ring. |

| Nitrogen (N2) Lone Pair (n) | π* (C-C in rings) | n → π* | Influences the electronic character of the bicyclic system. |

| π (C=C/C=N) Bonds | π* (C=C/C=N) Bonds | π → π* | Characterizes the electron delocalization inherent to the aromatic indazole core. |

Reactivity Descriptors and Indices

Global Reactivity Descriptors: Chemical Hardness, Softness, and Electronegativity

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is the negative of the chemical potential (μ).

Formula: χ = -μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. rsc.org

Formula: η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the polarizability and reactivity of a molecule. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Formula: S = 1 / (2η)

These descriptors are valuable for comparing the reactivity of different isomers or derivatives. For example, computational studies on the parent 1H- and 2H-indazole tautomers have been performed to determine their relative stabilities and electronic properties. researchgate.net While specific calculated values for this compound are not documented in major journals, the data from parent compounds provide a baseline for understanding the electronic nature of the indazole scaffold. The presence of two electron-donating methyl groups in this compound would be expected to raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to the unsubstituted 2H-indazole, suggesting a slight increase in reactivity (softness).

Table 2: Illustrative Global Reactivity Descriptors for Parent Indazole Tautomers Note: The following data is for the unsubstituted parent 1H- and 2H-indazole molecules and serves as an example for this class of compounds. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) |

| 1H-Indazole | -6.449 | -0.517 | 2.966 | 0.169 | 3.483 |

| 2H-Indazole | -6.041 | -0.925 | 2.558 | 0.195 | 3.483 |

Data calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net

Fukui Functions for Predicting Site Selectivity in Reactions

f⁺(r): For nucleophilic attack (electron acceptance). A high value indicates a site prone to attack by a nucleophile.

f⁻(r): For electrophilic attack (electron donation). A high value indicates the most acidic proton or the site most likely to be attacked by an electrophile.

f⁰(r): For radical attack.

These functions are crucial for understanding the regioselectivity of reactions involving substituted indazoles. For example, computational studies on 4-substituted indazoles have used Fukui functions to successfully predict the preferred sites of bromination, finding that the C7 position is highly susceptible to electrophilic attack, which aligns with experimental results. nih.gov

For this compound, one can predict the likely reactive sites based on general electronic principles and data from similar systems. The nitrogen atoms and the electron-rich aromatic carbon atoms are the primary candidates for reactivity. The Fukui functions would quantify the relative reactivity of each site.

Table 3: Predicted Reactive Sites in this compound based on Fukui Function Principles

| Atom/Position | Predicted f(r) for Electrophilic Attack (f⁻) | Predicted f(r) for Nucleophilic Attack (f⁺) | Rationale |

| C3 | Moderate | High | The C3 position in 2H-indazoles is often electron-deficient and susceptible to nucleophilic addition or functionalization. |

| C5 | High | Low | The benzene ring is generally electron-rich. The C5 position is activated by the fused pyrazole ring and the C4-methyl group. |

| C6 | Moderate | Low | This position is part of the electron-rich benzene ring. |

| C7 | High | Low | Similar to C5, the C7 position is activated and sterically accessible, making it a likely site for electrophilic substitution, as seen in related systems. nih.gov |

| N1 | High | Low | The lone pair on the pyridine-like nitrogen (N1) makes it a primary site for electrophilic attack or protonation. |

Intermolecular and Intramolecular Interactions

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in determining the supramolecular structure, crystal packing, and physical properties of molecules. A classical hydrogen bond involves a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) acting as a donor, and another electronegative atom acting as an acceptor.

In the case of this compound, the molecule lacks a traditional hydrogen bond donor, as the hydrogen atom on the pyrazole ring nitrogen has been replaced by a methyl group. Therefore, it cannot form the strong N-H···N or N-H···O hydrogen bonds that are often observed in the crystal structures of N-unsubstituted indazoles or their 1H-tautomers. researchgate.net

However, weaker, non-classical hydrogen bonds of the C-H···N or C-H···π type can still be significant. In the solid state, it is plausible that the aromatic C-H groups or the methyl C-H groups of one molecule could interact with the electronegative nitrogen atom (N1) or the π-system of the aromatic rings of a neighboring molecule. Crystal structure analyses of related dimethyl- and nitro-substituted indazoles frequently report the presence of weak intermolecular C-H···O or C-H···N interactions that link molecules into dimers or larger assemblies and contribute to the stabilization of the crystal lattice. iucr.orgnih.gov

Characterization of Non-Covalent Interactions (NCIs)

Beyond hydrogen bonding, other non-covalent interactions (NCIs) are fundamental to the molecular recognition and crystal engineering of aromatic heterocycles. For this compound, the most significant of these are expected to be π-π stacking interactions.

π-π Stacking: The planar, electron-rich indazole ring system facilitates attractive, parallel-displaced or T-shaped stacking interactions between adjacent molecules. These interactions are a dominant force in the crystal packing of many aromatic compounds. X-ray crystallographic studies on numerous indazole derivatives confirm the prevalence of such interactions. For example, the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole shows that molecules are linked into dimers via C-H···O interactions, and these dimers are further stabilized by π-π contacts between the indazole rings, with centroid-centroid distances reported at 3.632 Å and 3.705 Å. iucr.org Similarly, analyses of other 2H-indazole derivatives reveal π-π stacking consolidates their crystal packing, with centroid-centroid distances typically in the range of 3.6 Å to 3.9 Å. nih.goviucr.orgnih.gov

Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions, mapping the regions of space where van der Waals interactions, hydrogen bonds, and steric repulsion dominate.

Quantification of Hyperconjugative Interactions and their Contribution to Stability

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital, play a crucial role in stabilizing molecular structures. These interactions within this compound can be quantified using Natural Bond Orbital (NBO) analysis, typically performed with Density Functional Theory (DFT) calculations. mdpi.comnih.gov The NBO method provides a framework for understanding intramolecular charge transfer and electron delocalization, which are key to the molecule's stability. acs.orgworldscientific.com

The stability of a molecule is enhanced by these electron delocalizations, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction between the electron donor and acceptor orbitals. In the context of this compound, significant hyperconjugative interactions are expected between the lone pair orbitals of the nitrogen atoms and the antibonding orbitals of the adjacent carbon-carbon and carbon-nitrogen bonds within the heterocyclic ring. Furthermore, the methyl groups contribute to stability through hyperconjugation involving their C-H sigma bonds and the aromatic ring's pi-system.

While specific NBO analysis for this compound is not detailed in the available literature, data from analogous indazole derivatives and other heterocyclic systems allow for a representative understanding of these interactions. mdpi.comasianresassoc.org For instance, a computational study on a different substituted indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, identified a significant stabilization energy of 40.25 kJ/mol arising from the delocalization of a nitrogen lone pair (LP) into an adjacent antibonding σ*(C-C) orbital, highlighting the importance of such interactions in the indazole ring system. asianresassoc.org

Table 1: Representative NBO Analysis of Hyperconjugative Interactions in a Substituted Indazole System This table is illustrative, based on typical interactions found in indazole-like structures.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π(N2-C3) | 45.80 |

| LP (1) N2 | π(C7a-N1) | 52.15 |

| π (C5-C6) | π(C4-C7a) | 20.10 |

| σ (C4-H) | σ(C4-C5) | 4.95 |

| σ (C(methyl)-H) | π*(C3a-C4) | 5.50 |

Tautomeric Preference and Energy Profiles of Dimethyl-2H-indazoles

Indazole and its derivatives exhibit annular tautomerism, primarily existing as 1H- and 2H-tautomers. austinpublishinggroup.comnih.gov The position of the substituents can influence the relative stability of these forms. For N-methylated indazoles, theoretical calculations and experimental data consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. austinpublishinggroup.comthieme-connect.de Specifically, 1-methyl-1H-indazole is reported to be more stable than 2-methyl-2H-indazole by approximately 3.2-3.6 kcal/mol. austinpublishinggroup.comthieme-connect.de This preference is attributed to the benzenoid character of the 1H-tautomer versus the less stable quinonoid character of the 2H-tautomer. beilstein-journals.org

For dimethyl-indazoles, this trend is expected to hold. Computational studies on various substituted indazoles confirm that while the 1H-tautomer is generally the most stable, the energy difference can be modulated by the electronic nature and position of the substituents. researchgate.net In the case of this compound, its corresponding tautomer would be 1,4-Dimethyl-1H-indazole. Based on established principles, the 1,4-dimethyl-1H-indazole is predicted to be the more stable tautomer. Density functional theory (DFT) calculations are a common tool for modeling the energy profiles and determining the relative stabilities (in terms of electronic energy, enthalpy, and Gibbs free energy) of such tautomeric pairs. researchgate.netnih.gov

Table 2: Calculated Relative Energies of Indazole Tautomers This table presents generally accepted stability data for parent and methyl-substituted indazoles to illustrate the expected trend for dimethyl derivatives.

| Compound | Tautomer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |

|---|---|---|---|

| Indazole | 1H-Indazole | 0.00 | Most Stable |

| Indazole | 2H-Indazole | +2.30 | Less Stable |